2-(4-Chloroanilino)acetamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-(4-chloroanilino)acetamide |
InChI |
InChI=1S/C8H9ClN2O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5H2,(H2,10,12) |
InChI Key |
AIIYPKAVSVUMQY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NCC(=O)N)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for 2 4 Chloroanilino Acetamide and Its Derivatives
Precursor Synthesis and Intermediate Transformations
The efficient synthesis of the target compound and its derivatives relies heavily on the strategic preparation of precursors and the transformation of key intermediates.
Amination Reactions Involving 4-Chloroaniline (B138754) and Bromoacetyl Bromide
A primary route to a key intermediate, 2-bromo-N-(4-chlorophenyl)acetamide, involves the amination of 4-chloroaniline with bromoacetyl bromide. irejournals.com This reaction is typically performed in a biphasic system consisting of an organic solvent, such as dichloromethane (B109758) (CH2Cl2), and an aqueous base like saturated potassium carbonate (K2CO3) solution. The reaction is initiated by dissolving 4-chloroaniline in the solvent system under cooling, followed by the dropwise addition of bromoacetyl bromide. The mixture is stirred for a period to ensure complete reaction, after which the organic layer is separated, purified, and the solvent removed to yield the bromo-intermediate, which can then be used in subsequent reactions to form 2-amino-N-(p-Chlorophenyl) acetamide (B32628) derivatives. irejournals.com
Table 1: Synthesis of 2-bromo-N-(4-chlorophenyl)acetamide via Amination
| Parameter | Condition |
| Starting Materials | 4-Chloroaniline, Bromoacetyl Bromide irejournals.com |
| Solvent/Base | Dichloromethane (CH2Cl2) / Saturated K2CO3 |
| Temperature | 0°C (ice-bath) |
| Reaction Time | 1 hour |
| Purification | Flash chromatography (n-hexane:ethyl acetate) |
| Typical Yield | ~80% |
Acylation Reactions with Chloroacetyl Chloride
Acylation of 4-chloroaniline with chloroacetyl chloride is a direct and common method to form N-aryl acetamides. sphinxsai.comderpharmachemica.com This reaction can be carried out in various solvents, including toluene (B28343), tetrahydrofuran (B95107) (THF), and dichloromethane, often in the presence of a base to neutralize the hydrochloric acid byproduct. sphinxsai.comderpharmachemica.comrsc.org Bases such as triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been effectively used. sphinxsai.comderpharmachemica.com The process generally involves adding chloroacetyl chloride dropwise to a stirred solution of the aniline (B41778) and base at a controlled temperature, typically starting at 0-5°C and then proceeding at room temperature for several hours. sphinxsai.com This method has been shown to produce high yields of the desired 2-chloro-N-(4-chlorophenyl)acetamide. sphinxsai.com
Nitrile Hydrolysis and Subsequent Amidation
The hydrolysis of nitriles presents an alternative pathway to acetamide derivatives. chemistrysteps.com This process typically occurs in two main stages: the conversion of a nitrile to an amide, followed by the hydrolysis of the amide to a carboxylic acid. chemistrysteps.com Both acid-catalyzed and base-catalyzed conditions can be employed. chemistrysteps.com For instance, a nitrile can be converted to an amide intermediate, which can then be further processed. While not a direct route to 2-(4-chloroanilino)acetamide itself, the principles of nitrile hydrolysis are fundamental in synthetic organic chemistry and can be applied to create related structures or precursors. chemistrysteps.com The hydrolysis of a nitrile first yields an amide, which can be a key intermediate in a multi-step synthesis. libretexts.org
Formation of Halogenated Acetamide Derivatives (e.g., 2-Bromo-N-(4-chlorophenyl)acetamide)
The synthesis of halogenated acetamide derivatives, such as 2-bromo-N-(4-chlorophenyl)acetamide, is a critical step for producing a variety of functionalized molecules. This intermediate is commonly prepared by reacting 4-chloroaniline with bromoacetyl bromide. irejournals.com Another similar derivative, 2-bromo-N-(4-chlorophenyl)propanamide, is synthesized by reacting 4-chloroaniline with 2-bromopropanoyl chloride in an anhydrous solvent like dichloromethane. nih.gov These halogenated intermediates are valuable because the bromine atom serves as a good leaving group, allowing for subsequent nucleophilic substitution reactions to introduce diverse functionalities. irejournals.comnih.gov For example, 2-bromo-N-(4-chlorophenyl)acetamide can be reacted with various amines to create a library of 2-amino-N-(p-chlorophenyl) acetamide derivatives. irejournals.com
Table 2: Examples of Halogenated Acetamide Derivative Synthesis
| Product | Starting Materials | Reagents/Solvent |
| 2-Bromo-N-(4-chlorophenyl)acetamide | 4-Chloroaniline, Bromoacetyl bromide | K2CO3, Dichloromethane irejournals.com |
| 2-Bromo-N-(4-chlorophenyl)propanamide | 4-Chloroaniline, 2-Bromopropanoyl chloride | Dichloromethane nih.gov |
| 2,2,2-Tribromo-N-(4-chlorophenyl)acetamide | 4-Chloroaniline, Tribromoacetic acid | Phosphorylchloride researchgate.net |
Synthesis of 2-Chloro-N-(4-chlorophenyl)acetamide from p-Chloroaniline and Chloroacetyl Chloride
The direct synthesis of 2-chloro-N-(4-chlorophenyl)acetamide is efficiently achieved by reacting p-chloroaniline with chloroacetyl chloride. rsc.orgasianpubs.org This acylation reaction is a foundational method for creating the chloroacetamide linkage. The reaction is typically conducted in a suitable solvent with a base to scavenge the HCl produced. derpharmachemica.comrsc.org For example, the reaction can be run in toluene with triethylamine (TEA) or in THF with DBU. sphinxsai.comderpharmachemica.com The process involves the nucleophilic attack of the amino group of p-chloroaniline on the electrophilic carbonyl carbon of chloroacetyl chloride. ijpsr.info This intermediate is pivotal for the synthesis of more complex molecules, such as certain benzophenone (B1666685) and quinazolinone derivatives. asianpubs.orgnih.gov The reaction conditions can be optimized for high yields, making it a reliable industrial and laboratory method. sphinxsai.comresearchgate.net
Synthesis of 2-Hydroxy-4-chloroaniline as a Related Precursor
2-Hydroxy-4-chloroaniline is an important precursor for various organic compounds. google.com One synthetic route starts from 2-hydroxy-4-chlorobenzoic acid. This starting material is first converted to its acid chloride, 2-hydroxy-4-chlorobenzoyl chloride, using thionyl chloride (SOCl2) and a catalyst like titanium tetrachloride. google.com The resulting acid chloride is then reacted with concentrated ammonia (B1221849) water and ammonium (B1175870) chloride to form 2-hydroxy-4-chlorobenzamide. google.com Finally, this amide undergoes a Hofmann rearrangement using sodium hydroxide (B78521) and liquid bromine, followed by acidification with sulfuric acid, to yield 2-hydroxy-4-chloroaniline. The final product is often purified by recrystallization from a solvent like toluene, resulting in yields as high as 87%. google.com This precursor can be used to synthesize various Schiff bases and other complex molecules. researchgate.netijesrt.com
Nucleophilic Substitution Reactions for Derivative Formation
The core of derivatization lies in the SN2 reaction mechanism, where the chlorine atom on the acetyl group of N-aryl 2-chloroacetamides is readily displaced by various nucleophiles, including those based on nitrogen, oxygen, or sulfur. researchgate.net This versatility allows for the construction of a diverse library of compounds with varied structural motifs.
The reaction of 2-chloro-N-(4-chlorophenyl)acetamide with a range of primary and secondary amines serves as a direct route to 2-amino-N-(4-chlorophenyl)acetamide derivatives. These reactions are typically conducted in a suitable solvent like dichloromethane or dimethylformamide (DMF), often in the presence of a base such as potassium carbonate or triethylamine (TEA) to neutralize the hydrochloric acid byproduct. irejournals.com The reaction generally proceeds smoothly at room temperature, indicating a favorable reaction kinetic. For instance, reacting 2-bromo-N-(4-chlorophenyl)acetamide with amines like butylamine, octylamine, and piperidine (B6355638) in dichloromethane with potassium carbonate yields the corresponding N-substituted amino acetamide derivatives. irejournals.com
Table 1: Synthesis of 2-Amino-N-(4-chlorophenyl)acetamide Derivatives
| Reactant 1 | Reactant 2 | Reagents/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-N-(4-chlorophenyl)acetamide | Substituted Amine | K2CO3, Dichloromethane | Room Temp, 3 hrs | 2-Amino-N-(4-chlorophenyl)acetamide derivative |
The electrophilic nature of the α-carbon in N-aryl 2-chloroacetamides facilitates alkylation reactions with a variety of nucleophiles beyond amines. researchgate.net Thiol-based nucleophiles, for example, can be used to introduce sulfur-containing moieties. The reaction of N-[4-(benzothiazole-2-yl)phenyl]-2-chloroacetamide with various 2-mercapto derivatives in acetone (B3395972) with potassium carbonate leads to the formation of thioether-linked acetamides. tandfonline.com Similarly, phenoxides can serve as oxygen nucleophiles. The reaction of a substituted phenol (B47542) with 2-chloro-N-(substituted phenyl)acetamide in dry acetone with anhydrous potassium carbonate results in the corresponding 2-phenoxy-N-phenylacetamide derivatives. rjptonline.org
Table 2: Alkylation with Thiol and Phenol Nucleophiles
| Chloroacetamide Precursor | Nucleophile | Reagents/Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| N-[4-(Benzothiazole-2-yl)phenyl]-2-chloroacetamide | 2-Mercapto(benz)imidazole | K2CO3, Acetone | Stirred, 3 hrs | (Benz)imidazolyl-thio-acetamide | tandfonline.com |
The Hantzsch thiazole (B1198619) synthesis is a classic method for forming a thiazole ring, which can be adapted using chloroacetamide precursors. wjrr.orgarabjchem.org This reaction involves the condensation of an α-halocarbonyl compound, such as 2-chloro-N-(4-chlorophenyl)acetamide, with a thioamide-containing species like thiourea (B124793). arabjchem.orgijcce.ac.ir The reaction is typically carried out by refluxing the reactants in ethanol (B145695). arabjchem.orgijcce.ac.ir For example, 4-(4-chlorophenyl)thiazol-2-amine can be synthesized by refluxing 2-bromo-4'-chloroacetophenone (B15067) with thiourea in ethanol; this aminothiazole can then be acylated with chloroacetyl chloride to produce 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, a key intermediate for further derivatization. iucr.org
Table 3: Hantzsch Thiazole Synthesis
| α-Halocarbonyl | Thio-Component | Reagents/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 2-Bromo-4'-chloroacetophenone | Thiourea | Ethanol | Reflux, 8 hrs | 4-(4-Chlorophenyl)thiazol-2-amine | ijcce.ac.ir |
Hybrid molecules incorporating both sulfonamide and acetamide functionalities can be synthesized by reacting a suitable sulfonamide derivative with a chloroacetamide precursor. The synthesis often starts with the acylation of a sulfanilamide (B372717) or a related 4-aminobenzenesulfonamide derivative with chloroacetyl chloride to form a 2-chloro-N-(sulfamoylphenyl)acetamide intermediate. preprints.orgresearchgate.net This intermediate can then undergo nucleophilic substitution. For instance, N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl) acetamide derivatives are formed by reacting 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl)phenyl) acetamide with various 4-substituted thiazol-2-amines. iajps.com
Table 4: Synthesis of Sulfonamide-Thiazole-Acetamide Hybrids
| Chloroacetamide Intermediate | Nucleophile | Reagents/Solvent | Conditions | Product Class | Reference |
|---|---|---|---|---|---|
| 2-Chloro-N-(4-(N-substituted sulfamoyl)phenyl)acetamide | 2-Thioxo-1,2,3,4-tetrahydropyrimidine | DMF, Base | Not specified | Pyrimidine-based Sulfonamide-Acetamide | preprints.org |
Quinazolinone structures can be linked to an acetamide moiety through alkylation. A common strategy involves preparing a quinazolinone core that can act as a nucleophile, which then reacts with a chloroacetamide. For example, 3-amino-2-(4-chlorophenyl)quinazolin-4(3H)-one can be acylated with chloroacetyl chloride in refluxing ethanol to yield 2-chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide. nih.gov This intermediate is then reacted with various anilines or other nucleophiles to create a diverse set of derivatives. nih.govresearchgate.net In another approach, a quinazolinone with a thiol group, such as 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, can be alkylated with 2-chloro-N-(substituted)acetamide derivatives to form S-alkylated products. rsc.org
Table 5: Synthesis of Quinazolinone-Acetamide Derivatives
| Quinazolinone Precursor | Chloroacetamide Reactant | Reagents/Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3-Amino-2-(4-chlorophenyl)quinazolin-4(3H)-one | Chloroacetyl chloride | Ethanol, Acetic Acid | Reflux, 8 hrs | 2-Chloro-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | nih.gov |
Indole-based acetamides are synthesized by coupling an indole (B1671886) nucleus with an acetamide fragment. A direct method involves the reaction of indole acetic acid with an appropriate amine, such as 4-chloroaniline, using a suitable coupling agent to form N-(4-chlorophenyl)-2-(1H-indol-3-yl)acetamide. google.com Alternatively, an indole derivative can act as a nucleophile. For instance, reacting 3,5-dimethyl-4-(p-tolyldiazenyl)-1H-pyrazole with various 2-chloro-N-(substituted phenyl)acetamides can yield pyrazole-indole linked structures. asrjetsjournal.org Another route involves using N-(4-chlorophenyl)-2-(hydroxyimino)acetamide as a key intermediate for the synthesis of 5-chloroisatin, a precursor to various indole derivatives. evitachem.com
Advanced Synthetic Strategies and Optimization
The synthesis of this compound and its derivatives has benefited significantly from modern synthetic methods that offer improvements in reaction times, yields, and environmental impact.
Microwave-Assisted Synthesis of Acetamide Derivatives
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient synthesis of acetamide derivatives. This technique utilizes microwave irradiation to heat the reaction mixture, often leading to dramatically reduced reaction times and improved yields compared to conventional heating methods. jchps.commdpi.com
The application of microwave energy is particularly advantageous in solvent-free reactions, further contributing to the principles of green chemistry. researchgate.net The synthesis of N-(4-chlorophenyl)formamide, a related acetamide, from 4-chloroaniline and formic acid demonstrates the effectiveness of microwave-assisted synthesis, showing a significant reduction in reaction time and providing good yields. researchgate.net
Multi-Step Synthetic Sequences and Intermediate Isolation
The construction of more complex derivatives of this compound often necessitates multi-step synthetic pathways. These sequences involve the formation and isolation of key intermediates, which are then elaborated in subsequent steps.
A common starting point for many syntheses is the preparation of 2-chloro-N-(4-chlorophenyl)acetamide. This crucial intermediate is typically synthesized by reacting 4-chloroaniline with chloroacetyl chloride. mdpi.com This intermediate can then undergo nucleophilic substitution reactions with various amines to yield a diverse array of 2-amino-N-(4-chlorophenyl)acetamide derivatives.
For example, a multi-step synthesis might involve:
Reaction of 4-chloroaniline with bromoacetyl bromide to form 2-bromo-N-(4-chlorophenyl)acetamide.
Nucleophilic substitution of the bromine atom with an appropriate amine to introduce desired functional groups.
Protecting groups are often employed in multi-step synthesis to prevent unwanted side reactions with reactive functional groups, such as amines. The acetyl group in an amide can serve as a protecting group for an amine, which can be deprotected at a later stage. utdallas.edu This strategy allows for better control over the reaction and the selective modification of the molecule. utdallas.edu
The following table outlines a representative multi-step synthesis:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 4-Chloroaniline, Chloroacetyl chloride | Pyridine, THF, 0 °C to room temp | 2-Chloro-N-(4-chlorophenyl)acetamide |
| 2 | 2-Chloro-N-(4-chlorophenyl)acetamide, Amine | Base (e.g., K2CO3), Solvent (e.g., CH2Cl2) | 2-(substituted-amino)-N-(4-chlorophenyl)acetamide |
This sequential approach allows for the systematic construction of complex molecules with well-defined stereochemistry and functionality.
Reaction Condition Optimization for Yield Enhancement
Optimizing reaction conditions is critical for maximizing the yield and purity of the desired product. This involves systematically varying parameters such as solvent, temperature, catalyst, and reaction time.
In the synthesis of acetamide derivatives, the choice of solvent can significantly impact the reaction outcome. For instance, in the synthesis of 1,3,5-triazine (B166579) derivatives, dimethylformamide (DMF) was found to be the optimal solvent, providing the highest yield. mdpi.com
Temperature is another crucial factor. While some reactions proceed efficiently at room temperature, others may require heating to overcome the activation energy barrier. mdpi.com However, in some cases, cooling the reaction mixture, for example with an ice bath, is necessary to control exothermic reactions and prevent the formation of side products.
The choice of base is also important in reactions involving the neutralization of acidic byproducts. Potassium carbonate (K2CO3) is a commonly used base in the synthesis of this compound derivatives.
A systematic study to optimize the synthesis of N-cyclohexyl-2-(4-oxo-4,5-dihydro-1H-imidazol-2-yl)acetamide involved screening different catalysts, reaction media, and heating methods to achieve excellent yields in a short time. nih.govacs.org
Derivatization and Scaffold Modification Strategies
The core structure of this compound provides a versatile scaffold that can be modified to generate a wide range of derivatives with diverse properties. These modifications often involve the introduction of heterocyclic moieties or the functionalization of the acetamide backbone.
Introduction of Heterocyclic Moieties (e.g., Thiazole, Quinazoline (B50416), Imidazole, Piperazine)
The incorporation of heterocyclic rings is a common strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of a lead compound.
Thiazole: Thiazole derivatives can be synthesized by reacting 2-chloro-N-(4-(p-substituted phenyl)thiazol-2-yl)acetamide with various reagents. sapub.org For example, treatment with hydrazine (B178648) hydrate (B1144303) can yield 2-hydrazinyl-N-[4-(p-substituted phenyl)-thiazol-2-yl]-acetamides, which can be further modified. sapub.org The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-phenylacetamido)acetamide derivatives has also been reported as potential anticancer agents. ijcce.ac.ir
Quinazoline: Quinazoline moieties can be introduced through multi-step sequences. For example, 2-(2-methyl-4-oxoquinazolin-3(4H)-ylamino)-N-(4-chlorophenyl) acetamide has been synthesized from the reaction of an appropriate quinazoline intermediate with p-chloroaniline. ndl.gov.in
Imidazole: Imidazole derivatives can be prepared through various synthetic routes. A one-pot, solvent-free method for the synthesis of N-alkyl/aryl imidazolidin-4-ones has been developed, demonstrating a green and efficient approach. nih.gov
Piperazine (B1678402): Piperazine-containing derivatives are often synthesized by reacting a chloroacetamide intermediate with a substituted piperazine. For example, 4-chloro-N-(2-chlorophenyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine can be reacted with various amines, including piperazine derivatives, to generate a library of compounds. mdpi.com
The following table summarizes the introduction of various heterocyclic moieties:
| Heterocycle | Synthetic Approach | Key Intermediate |
| Thiazole | Reaction with chloroacetylated aminothiazole | 2-Chloro-N-[4-(p-substitutedphenyl)-thiazol-2-yl]-acetamide |
| Quinazoline | Reaction of a quinazoline intermediate with p-chloroaniline | 3-amino-2-methyl-3H-quinazolin-4-one |
| Imidazole | Reaction of amines with ethyl cyanoacetate (B8463686) and ethyl glycinate (B8599266) hydrochloride | Cyanoacetamido derivatives |
| Piperazine | Nucleophilic substitution with a chloroacetamide | 2-Chloro-N-(aryl)-acetamide |
Functionalization of the Acetamide Backbone
Modification of the acetamide backbone itself provides another avenue for creating structural diversity. This can involve introducing substituents at the α-carbon or modifying the amide nitrogen.
One common strategy is the synthesis of α-substituted acetamides. For instance, the reaction of 2-chloro-N-(4-chlorophenyl)acetamide with various nucleophiles can lead to the substitution of the chlorine atom, introducing a wide range of functional groups at this position. mdpi.com
Furthermore, the amide nitrogen can be part of a larger heterocyclic system, as seen in the synthesis of N-(1,3-benzothiazol-2-yl)-2-(4-nitroanilino)acetamide. nih.gov In this case, the acetamide group is attached to a benzothiazole (B30560) ring, expanding the chemical space of the derivatives.
These derivatization strategies, combined with advanced synthetic methods, provide a robust platform for the generation of novel this compound derivatives with tailored properties for various applications.
Modifications of the Phenyl Ring and its Substituents
The phenyl ring of the this compound scaffold is a prime target for chemical modification to modulate the compound's physicochemical and biological properties. Synthetic strategies in this area focus on either altering the existing chloro substituent or introducing new functional groups onto the aromatic ring. These modifications influence factors such as lipophilicity, electronic character, and steric profile, which are critical for molecular interactions.
Research into related N-phenylacetamide structures has demonstrated the importance of the substitution pattern on the phenyl ring. For instance, in a series of acetamide-linked 1,2,4-triazoles, derivatives with a 4-chlorophenyl group were found to be less potent as inhibitors of the annexin (B1180172) A2–S100A10 protein interaction compared to analogs with a 4-methoxyphenyl (B3050149) group. researchgate.net Further studies on this series showed that introducing single methyl groups at the 3- or 4-position, or a 3,4-dimethyl substitution pattern, increased potency compared to an unsubstituted phenyl ring, highlighting the sensitivity of activity to the substituent's nature and position. researchgate.net
Direct modification of the this compound core has been achieved through electrophilic aromatic substitution. A notable example is the Friedel-Crafts acylation of 2-chloro-N-(4-chlorophenyl)acetamide with benzoyl chloride in the presence of aluminum chloride. This reaction introduces a benzoyl group onto the phenyl ring, specifically at the ortho-position to the amino group, yielding N-(2-benzoyl-4-chlorophenyl)-2-chloracetamide. This ketone derivative serves as a key intermediate for further elaboration.
The synthesis of various N-(substituted phenyl)-2-chloroacetamides, the direct precursors to the title compound, provides insight into the range of accessible derivatives. By starting with differently substituted anilines, a variety of functional groups can be incorporated onto the phenyl ring. These include electron-donating groups like methyl (-CH₃) and methoxy (B1213986) (-OCH₃), and electron-withdrawing groups such as cyano (-CN) and acetyl (-COCH₃). researchgate.net The electronic effects of these substituents significantly alter the reactivity and properties of the resulting molecule. rsc.org Furthermore, replacing the chlorine atom with other halogens, such as iodine or fluorine, creates analogs with different steric and electronic profiles. scispace.com For example, an iodo-substituted derivative possesses greater steric bulk, while a fluoro-substituted analog has enhanced electronegativity. scispace.com
| Modification Type | Starting Material / Reagent | Resulting Compound/Motif | Key Findings / Application | Reference(s) |
| Substituent Variation | 4-Iodoaniline / 4-Fluoroaniline | 2-Amino-N-(4-iodophenyl)acetamide / 2-Chloro-N-(4-fluorophenyl)acetamide | Alters steric and electronic properties compared to the chloro derivative. | scispace.com |
| Substituent Variation | 3-Methylaniline / 4-Methylaniline | N-(3/4-methylphenyl) derivative | Introduction of methyl groups can increase biological potency in related systems. | researchgate.net |
| Substituent Variation | 4-Methoxyaniline | N-(4-methoxyphenyl) derivative | Methoxy group can enhance biological potency over a chloro group in certain contexts. | researchgate.net |
| Ring Acylation | 2-Chloro-N-(4-chlorophenyl)acetamide + Benzoyl chloride/AlCl₃ | N-(2-benzoyl-4-chlorophenyl)-2-chloracetamide | Direct functionalization of the phenyl ring; creates a ketone handle for further synthesis. | |
| Precursor Synthesis | Substituted anilines (e.g., p-toluidine, p-anisidine) + Chloroacetyl chloride | N-(substituted phenyl)-2-chloroacetamides | Establishes a library of precursors with diverse electronic properties for further reaction. | researchgate.net |
Construction of Complex Multi-Ring Systems Incorporating this compound Scaffolds
The this compound scaffold serves as a versatile building block for the synthesis of more complex, multi-ring heterocyclic systems. The reactivity of both the chloroacetamide moiety and the aniline fragment can be exploited to construct fused or linked ring structures.
One common strategy involves intramolecular cyclization. For instance, N-(2-hydroxyphenyl) chloroacetamide derivatives, which are structurally analogous to the title compound, can undergo intramolecular cyclization to form the 2H-1,4-benzoxazin-3(4H)-one ring system. mdpi.com This reaction typically proceeds by treating the chloroacetamide precursor with a base, such as potassium carbonate, in a suitable solvent like DMF, leading to the formation of the six-membered oxazine (B8389632) ring. mdpi.com
The reactive α-chloroacetamide unit is also a key component in building heterocyclic rings through intermolecular reactions. A prominent example is the synthesis of quinoxalines, which can be achieved by the condensation of an α-haloketone (or its equivalent, like the chloroacetamide group) with an ortho-phenylenediamine. researchgate.netnih.gov This reaction provides a direct route to quinoxaline (B1680401) derivatives, which are important pharmacophores.
Furthermore, the scaffold can be used to construct four-membered rings. Schiff bases derived from acetohydrazide intermediates can react with chloroacetyl chloride in the presence of triethylamine. This reaction leads to the formation of a β-lactam (azetidin-2-one) ring, a structural motif present in many important antibiotics. mdpi.com For example, a Schiff base prepared from a benzoxazinyl acetohydrazide was cyclized with chloroacetyl chloride to yield an N-(3-chloro-2-(4-chlorophenyl)-4-oxoazetidin-1-yl)acetamide derivative. mdpi.com
More complex fused systems can be assembled through multi-step sequences. In one example, N-aryl-2-phenylacetamide derivatives are used to synthesize benzo nih.govdntb.gov.uaimidazo[1,2-a]quinoxalines. The synthesis involves an initial cyclization to form a benzimidazole (B57391) ring, which is then followed by a subsequent cyclization reaction (e.g., using POCl₃) to construct the fully fused quinoxaline system. liverpool.ac.uk
| Reaction Type | Key Reagents | Resulting Ring System | Description | Reference(s) |
| Intramolecular Cyclization | Anhydrous K₂CO₃, DMF | 2H-1,4-Benzoxazin-3(4H)-one | Cyclization of an N-(2-hydroxyphenyl) chloroacetamide analog forms a six-membered oxazine ring. | mdpi.com |
| Intermolecular Condensation | o-Phenylenediamine | Quinoxaline | Condensation between the α-chloroacetamide moiety and a diamine builds the quinoxaline core. | researchgate.netnih.gov |
| [2+2] Cycloaddition | Schiff base + Chloroacetyl chloride/Triethylamine | Azetidin-2-one (β-lactam) | Formation of a four-membered β-lactam ring from a Schiff base intermediate. | mdpi.com |
| Tandem Cyclization | POCl₃ | Benzo nih.govdntb.gov.uaimidazo[1,2-a]quinoxaline | A multi-step process involving sequential cyclizations to build a complex fused heterocyclic system. | liverpool.ac.uk |
Late-Stage Modification and Semisynthesis Approaches
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying complex, often biologically active, molecules in the final steps of a synthetic sequence. researchgate.netnih.gov This approach allows for the rapid generation of analogs for structure-activity relationship (SAR) studies without resorting to de novo synthesis. The this compound scaffold, when incorporated into a larger molecular entity, is amenable to such modifications.
Strategies for LSF often focus on the activation of otherwise inert C-H bonds. While direct C-H functionalization on the this compound core itself is not extensively documented, methods applied to structurally similar compounds demonstrate the potential. For example, transition-metal-free C-H arylation of heteroarenes using diaryliodonium salts is an emerging eco-friendly LSF method. nih.gov Similarly, metal-catalyzed C-H activation, such as palladium- or ruthenium-catalyzed arylation, can be directed by existing functional groups to selectively modify specific positions on an aromatic ring. dntb.gov.ua
Biocatalysis offers another avenue for highly selective LSF. nih.gov Enzymes, such as cytochrome P450 monooxygenases, can perform regio- and stereoselective hydroxylations on complex molecules under mild, aqueous conditions. nih.govrsc.org A complex molecule containing the this compound motif could potentially be hydroxylated at a specific aliphatic or aromatic position by an engineered enzyme. This introduces a new functional group that can be used for further derivatization. The "magic methyl" effect, where the addition of a methyl group significantly enhances binding affinity, can also be achieved via biocatalytic LSF using methyltransferases. nih.gov
Semisynthesis approaches can involve using the this compound core as a building block to create prodrugs or hybrid molecules. The acetamide linkage is amenable to prodrug design, where it can be linked to another pharmacologically active agent. archivepp.com For instance, the carboxylic acid precursor, (4-chloroanilino)acetic acid, could be coupled to another drug containing a suitable amine or alcohol, creating a mutual prodrug that is cleaved in vivo by amidases or esterases. Another LSF approach involves using the reactive 2-chloro-N-(4-chlorophenyl)acetamide to alkylate a complex, bioactive scaffold in the final synthetic step. This has been demonstrated by reacting various N-substituted 2-chloroacetamides with complex heterocyclic structures like 7-chloro-4-piperazin-1-yl-quinoline to furnish the final products. rsc.org
| Strategy | Approach / Reagent Class | Potential Modification | Rationale / Application | Reference(s) |
| C-H Functionalization | Metal Catalysis (Pd, Ru) / Photoredox Catalysis | Arylation, Alkylation, Halogenation | Direct modification of the phenyl ring or other parts of a larger molecule containing the scaffold. | scispace.comdntb.gov.ua |
| Biocatalysis | Cytochrome P450 enzymes / Methyltransferases | Regio/stereoselective Hydroxylation or Methylation | Introduces polar groups or "magic methyl" groups with high selectivity on complex substrates. | nih.govrsc.org |
| Prodrug/Hybrid Synthesis | Coupling of the core acid/amine to another active agent | Creation of ester or amide-linked hybrid molecules | To improve pharmacokinetic parameters or achieve synergistic effects. | archivepp.com |
| Late-Stage Alkylation | Using 2-chloro-N-(aryl)acetamide as the alkylating agent | Introduction of the acetamide motif onto a complex scaffold | An efficient final step to couple the core structure to a pre-built complex molecule. | rsc.org |
| Click Chemistry | Azide/Alkyne-functionalized core + complementary molecule | Formation of a triazole-linked conjugate | A highly efficient and bioorthogonal reaction for linking the scaffold to biomolecules or imaging agents. | nih.gov |
Mechanistic Investigations of Biological Activities of 2 4 Chloroanilino Acetamide and Its Analogues
Target Identification and Validation Research
The exploration of the biological activities of 2-(4-Chloroanilino)acetamide and its related compounds involves a systematic process of identifying and validating their molecular targets.
Exploration of Molecular Targets and Pathways
The structure of this compound and its derivatives allows for interaction with a variety of biological targets, which is a key reason for its investigation in drug development. The presence of a 4-chloroaniline (B138754) group and an acetamide (B32628) moiety suggests the potential for interactions with enzymes and receptors involved in numerous physiological processes.
Research has pointed towards several potential applications based on these interactions:
Antimicrobial Agents: Derivatives of this compound have demonstrated notable activity against resistant bacterial strains, such as Staphylococcus aureus.
Anticancer Drugs: Studies have shown that some analogues exhibit significant growth inhibition against various cancer cell lines, including HT29 (colon cancer), A549 (lung cancer), and MCF-7 (breast cancer). nih.gov
Enzyme Inhibition: A significant area of investigation is the inhibition of enzymes crucial for cell survival and proliferation. evitachem.com Thiazole (B1198619) derivatives of this compound, for instance, are explored for their ability to inhibit enzymes involved in cancer metabolism. evitachem.com
The specific molecular targets and pathways are highly dependent on the particular analogue and the context of its application.
In Vitro Target Validation Studies
Once a potential biological target is identified, in vitro studies are crucial for validation. This process typically involves several stages:
Bioassay Design: A bioassay is developed to measure the biological activity of the target, which could be an enzyme, a receptor, or a whole cellular system. ddtjournal.com
High-Throughput Screening (HTS): HTS is then employed to test a large number of compounds to identify "hits" that modulate the target's activity. ddtjournal.com For a bioassay to be suitable for HTS, it must be sensitive, reproducible, and robust. ddtjournal.com
Hit Confirmation and Evaluation: The initial hits are re-screened to eliminate false positives. ddtjournal.com Confirmed hits are then evaluated at the molecular, cellular, and eventually, in whole animal models to validate the target. ddtjournal.com
For instance, in vitro studies on analogues of this compound have demonstrated their cytotoxic effects on cancer cell lines like HepG2 and MCF-7, with IC50 values indicating their potency. nih.gov In one study, a derivative showed an IC50 value of 0.62 μM against HepG2 cells. Another study on a thiazole derivative reported IC50 values ranging from 0.60 to 4.70 μM against HepG2 and MCF-7 cell lines. nih.gov
Identification of Biological Relevance for Specific Targets
The validation of a molecular target confirms its direct interaction with the compound and establishes its relevance to a particular disease state. For example, the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an important target in immuno-oncology, was identified for a series of compounds containing a 4-amino-1,2,3-triazole core. mdpi.com Screening a large library of compounds led to the identification of a potent inhibitor with an IC50 of 0.023 μM. mdpi.com
Similarly, the diagnostic marker Pimonidazole, a nitroimidazole derivative, is used to identify hypoxic tumor cells. nih.gov It covalently binds to proteins in these cells, allowing for their detection and highlighting the biological relevance of targeting hypoxia in cancer. nih.gov
Approaches to Address Inconsistencies in Biological Activity Data
Discrepancies in reported biological activity data, such as enzyme inhibition, can arise from various factors. To address these inconsistencies, researchers can employ several strategies:
Assay Standardization: Ensuring consistent experimental conditions is paramount. This includes using uniform enzyme concentrations (e.g., 0.1–1.0 µM) and substrate saturation levels.
Control Experiments: The inclusion of positive controls, such as known inhibitors, and the validation of results through dose-response curves are essential practices.
Comparison with Structural Analogs: Evaluating the activity of structurally related compounds helps in understanding the effects of different substituents on biological activity. This can help to identify if discrepancies are due to factors like variations in cell permeability or off-target interactions.
Enzyme Inhibition Mechanisms and Kinetics Research
A key area of investigation for this compound and its analogues is their ability to inhibit specific enzymes.
Inhibition of Dihydrofolate Reductase (DHFR)
Dihydrofolate reductase (DHFR) is a critical enzyme in the synthesis of DNA precursors, making it a prime target for antimicrobial and anticancer drugs. nih.govarabjchem.org Inhibition of DHFR disrupts DNA synthesis, leading to the death of rapidly dividing cells. nih.govarabjchem.org
Sulphonamide derivatives containing acetamide fragments have been specifically studied as DHFR inhibitors. nih.govresearchgate.net Molecular docking studies have been used to understand the binding interactions of these compounds with the active site of DHFR. nih.govresearchgate.net
The kinetic mechanism of the DHFR-catalyzed reaction is complex and has been a subject of extensive research. nih.gov It is generally understood to be a sequential, random mechanism, likely with a preferred pathway where NADPH binds first. nih.gov The chemical mechanism, particularly the order of protonation and hydride transfer, is still debated. nih.gov
Interactive Data Table: In Vitro Anticancer Activity of Selected Acetamide Derivatives
| Compound | Target Cell Line | IC50 (µM) | Reference |
| N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(naphthalen-2-ylamino)acetamide | A-549 (Lung) | 7.67 | arabjchem.org |
| N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)-2-(naphthalen-2-ylamino)acetamide | MCF-7 (Breast) | 9.53 | arabjchem.org |
| 2-(phenylacetamido)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | A-549 (Lung) | 11.43 | arabjchem.org |
| 2-(phenylacetamido)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | MCF-7 (Breast) | 13.34 | arabjchem.org |
| 2-((4-(ethoxycarbonyl)phenyl)amino)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | A-549 (Lung) | 13.00 | arabjchem.org |
| 2-((4-(ethoxycarbonyl)phenyl)amino)-N-(4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-2-yl)acetamide | MCF-7 (Breast) | 27.49 | arabjchem.org |
| Thiazolidine-2,4-dione derivative 22 | HepG2 (Liver) | 2.04 | nih.gov |
| Thiazolidine-2,4-dione derivative 22 | MCF-7 (Breast) | 1.21 | nih.gov |
Modulation of VEGFR-2 Kinase Activity
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. nih.gov Consequently, inhibiting VEGFR-2 is a significant strategy in cancer therapy. nih.govjapsonline.com Several derivatives of this compound have been investigated as potential VEGFR-2 inhibitors.
One study detailed the synthesis of novel benzoxazole-benzamide conjugates linked by a 2-thioacetamide group, which demonstrated notable cytotoxic activity against HCT-116 and MCF-7 cancer cell lines. tandfonline.com Specifically, compounds 1 , 9 , 10 , 11 , 12 , and 15 from this series showed excellent VEGFR-2 inhibitory activity. tandfonline.com Another research effort focused on bis( nih.govfiveable.memerckmillipore.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivatives, revealing that a 4-chloro substitution on the terminal phenylacetamide moiety, as in compound 23i , resulted in potent VEGFR-2 inhibition with an IC₅₀ value of 9.4 nM. nih.govtandfonline.com
Further investigations into quinoxaline-piperazine-acetamide derivatives also highlighted the role of the 4-chlorophenyl group. Compound 10c in this series, N-(4-chlorophenyl)-2-(4-(3-chloroquinoxalin-2-yl)piperazin-1-yl)acetamide, was identified as a significant VEGFR-2 inhibitor. nih.gov Similarly, a series of thiazolidine-2,4-dione derivatives were designed, with compound 15 showing very potent VEGFR-2 inhibitory action (IC₅₀ = 0.081 µM), comparable to the reference drug sorafenib. rsc.org
The general mechanism for many of these inhibitors involves binding to the ATP-binding site of the VEGFR-2 kinase domain. japsonline.comtandfonline.com This competitive inhibition prevents the phosphorylation of tyrosine residues, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival. japsonline.comtandfonline.com
Table 1: VEGFR-2 Inhibitory Activity of Selected this compound Analogues
| Compound ID | Chemical Class | IC₅₀ (nM) vs VEGFR-2 | Reference |
|---|---|---|---|
| 23i | bis( nih.govfiveable.memerckmillipore.comtriazolo)[4,3-a:3',4'-c]quinoxaline | 9.4 | nih.govtandfonline.com |
| 15 | Thiazolidine-2,4-dione | 81 | rsc.org |
| Sorafenib | Reference Drug | 61-90 | tandfonline.comrsc.orgmdpi.com |
| Sunitinib | Reference Drug | 39 | mdpi.com |
Inhibition of Acetylcholinesterase
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of AChE is a key therapeutic strategy for conditions like Alzheimer's disease. nih.gov Various analogues of this compound have demonstrated AChE inhibitory potential.
For instance, tacrine-indomethacin hybrids incorporating a 4-chlorophenyl acetamide moiety have shown significant AChE inhibition. The mechanism of action for many AChE inhibitors involves binding to the active site of the enzyme, which includes an "anionic" subsite and an "esteratic" subsite. nih.gov Reversible inhibitors can be competitive, non-competitive, or mixed-type. nih.govlibretexts.org Competitive inhibitors vie with acetylcholine for binding at the active site, while non-competitive inhibitors bind to a peripheral anionic site (PAS), inducing a conformational change that hinders substrate binding or catalysis. nih.govlibretexts.orgnih.gov
One study on 1,2,4-triazole (B32235) derivatives found that a compound featuring a 2-chlorophenyl acetamide moiety, 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide , exhibited an IC₅₀ of 1.8 µM against AChE. vulcanchem.com The design of novel quinazoline-thioacetamide derivatives also yielded potent AChE inhibitors, with compound 3e showing an IC₅₀ of 9.26 nM, surpassing the standard drug donepezil. nih.gov These findings underscore the importance of the acetamide linker and the substituted phenyl ring in interacting with the active site gorge of AChE. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibition by Acetamide Analogues
| Compound | Chemical Class | IC₅₀ vs AChE | Reference |
|---|---|---|---|
| 2-((4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-chlorophenyl)acetamide | 1,2,4-Triazole | 1.8 µM | vulcanchem.com |
| Compound 3e | Quinazoline-thioacetamide | 9.26 nM | nih.gov |
| Donepezil | Reference Drug | 16.43 nM | nih.gov |
| Tacrine | Reference Drug | 160 nM | nih.gov |
Inhibition of P-Type ATPases (e.g., PfATP4)
The Plasmodium falciparum cation-transporting P-type ATPase 4 (PfATP4) is an essential protein for the malaria parasite, responsible for maintaining low cytosolic Na⁺ concentrations. nih.govbiorxiv.org It has emerged as a key target for novel antimalarial drugs. nih.govbiorxiv.org Phenotypic screening has identified several classes of compounds, including acetamide derivatives, that inhibit PfATP4. biorxiv.org
N-acetamide indoles, for example, have been optimized as potent antimalarials targeting PfATP4. nih.govresearchgate.net Resistance selection studies have confirmed that mutations in the pfaqt4 gene confer resistance to these compounds, validating PfATP4 as the molecular target. nih.govbiorxiv.org The mechanism of action of these inhibitors involves the disruption of Na⁺ homeostasis in the parasite, leading to a rapid influx of Na⁺ and subsequent cell death. biorxiv.orgfrontiersin.org This is evidenced by the similar metabolic signatures observed between parasites treated with N-acetamide indoles and those treated with the known PfATP4 inhibitor, KAE609. nih.gov
Recent studies on α-azacyclic acetamides further support this mechanism. These compounds induce a significant increase in intracellular Na⁺ and pH, consistent with PfATP4 inhibition, and show cross-resistance with KAE609. biorxiv.org
Table 3: PfATP4 Inhibitors and their Validated Target
| Compound Class | Observed Effect | Target Validation Method | Reference |
|---|---|---|---|
| N-acetamide indoles | Disruption of Na⁺ homeostasis | Resistance selection and whole-genome sequencing | nih.govresearchgate.net |
| α-azacyclic acetamides | Increase in intracellular Na⁺ and pH | Cross-resistance studies with KAE609 | biorxiv.org |
| KAE609 (Cipargamin) | Disruption of Na⁺ homeostasis | Clinical candidate, known PfATP4 inhibitor | nih.govbiorxiv.org |
| SJ733 | Disruption of Na⁺ homeostasis | Clinical candidate, known PfATP4 inhibitor | nih.gov |
Impact on Carbonic Anhydrase IX (CAIX)
Carbonic anhydrase IX (CAIX) is a transmembrane enzyme that is highly overexpressed in many types of tumors, often in response to hypoxia. nih.govnih.gov It plays a crucial role in regulating pH in the tumor microenvironment, contributing to tumor cell survival, proliferation, and resistance to therapy. nih.govpurdue.edu This makes CAIX an attractive target for anticancer drug development. nih.govpurdue.edu
While direct studies on this compound are limited, research on structurally related sulfonamide derivatives provides insight into potential mechanisms. N-[4-[(2-chlorophenyl)sulfamoyl]phenyl]acetamide derivatives have shown promising inhibitory profiles against human carbonic anhydrase isoforms, including hCA II and hCA IX. The primary mechanism of inhibition for this class of compounds involves the binding of the sulfonamide group to the zinc ion in the enzyme's active site, a well-established interaction for CA inhibitors. purdue.edu Molecular docking studies help predict binding affinities and conformations, guiding the design of more selective inhibitors.
Table 4: Carbonic Anhydrase Inhibition by Related Compounds
| Compound Class | Target Isoforms | Implication | Reference |
|---|---|---|---|
| N-aryl-sulfonamides | hCA II, hCA IX | Potential for anticancer activity due to CAIX inhibition |
General Principles of Enzyme Inhibition and Methodology
Enzyme inhibitors are small molecules that reduce the catalytic ability of an enzyme. merckmillipore.com Inhibition can be reversible or irreversible. biomol.com Irreversible inhibitors often form covalent bonds with the enzyme, permanently inactivating it. libretexts.orgbiomol.com Reversible inhibition is characterized by non-covalent binding and can be classified into several types biomol.com:
Competitive Inhibition : The inhibitor and substrate compete for the same active site on the enzyme. libretexts.orgbiomol.com This type of inhibition can be overcome by increasing the substrate concentration. khanacademy.org
Non-competitive Inhibition : The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. biomol.comkhanacademy.org This type of inhibition is not affected by substrate concentration. nih.gov
Uncompetitive Inhibition : The inhibitor binds only to the enzyme-substrate (ES) complex. nih.gov
Mixed Inhibition : The inhibitor can bind to both the free enzyme and the ES complex, affecting both the enzyme's affinity for the substrate and its turnover number. libretexts.org
The study of enzyme kinetics is essential for characterizing these inhibition mechanisms. thermofisher.com Methods typically involve measuring initial reaction rates at various substrate and inhibitor concentrations. khanacademy.org The data is then often analyzed using graphical representations like Michaelis-Menten or Lineweaver-Burk plots to determine key kinetic parameters such as the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). fiveable.mekhanacademy.org These plots provide visual cues to distinguish between different types of inhibition. khanacademy.org For example, in a Lineweaver-Burk plot, a competitive inhibitor increases the apparent Kₘ without changing Vₘₐₓ, while a non-competitive inhibitor decreases Vₘₐₓ without affecting Kₘ. libretexts.org
Table 5: Key Kinetic Parameters in Enzyme Inhibition
| Parameter | Description | Significance |
|---|---|---|
| Kₘ (Michaelis Constant) | Substrate concentration at which the reaction rate is half of Vₘₐₓ. | An inverse measure of the enzyme's affinity for its substrate. merckmillipore.com |
| Vₘₐₓ (Maximum Velocity) | The maximum rate of the reaction when the enzyme is saturated with substrate. | Proportional to the enzyme concentration and its catalytic efficiency. |
| Kᵢ (Inhibition Constant) | The dissociation constant for the enzyme-inhibitor complex. | A measure of the inhibitor's potency; a lower Kᵢ indicates a more potent inhibitor. biomol.com |
| IC₅₀ | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A practical measure of inhibitor effectiveness under specific experimental conditions. biomol.com |
Receptor Binding and Modulation Studies
Interaction with Specific Receptors in Biological Systems
The this compound scaffold and its analogues have been investigated for their ability to bind to and modulate various biological receptors. The presence of the 4-chlorophenyl group often enhances lipophilicity and can improve receptor binding characteristics.
In the context of cannabinoid receptors, a study on triaryl sulfonamide derivatives, which included structures with a 4-chloroaniline starting material, led to the discovery of potent and selective inverse agonists for the cannabinoid receptor 2 (CB₂). nih.gov Compound 57 from this study exhibited a very high binding affinity for the CB₂ receptor (Kᵢ of 0.5 nM) and showed potent inhibition of osteoclast formation. nih.gov The structure-activity relationship studies confirmed that three bulky aryl groups are crucial for high-affinity binding to the CB₂ receptor. nih.gov
Derivatives of this compound have also been explored as ligands in other receptor systems. The core structure, with its hydrogen bond donor and acceptor capabilities, facilitates interactions with the binding pockets of various biological targets. For example, N-(4-chlorophenyl)-2-[4-(furan-2-ylmethyl)piperazin-1-yl]acetamide has been investigated for its potential as a ligand in receptor binding studies. The specific interactions often involve hydrogen bonds, hydrophobic interactions, and π-π stacking with amino acid residues within the receptor's binding site, as predicted by molecular docking studies. vulcanchem.comvulcanchem.com
Table 6: Receptor Binding Affinity of a Selected Analogue
| Compound ID | Target Receptor | Binding Affinity (Kᵢ) | Biological Effect | Reference |
|---|---|---|---|---|
| 57 | Cannabinoid Receptor 2 (CB₂) | 0.5 nM | Inverse agonist; potent osteoclast inhibitor | nih.gov |
Cannabinoid Receptor 2 (CB2) Binding Affinity
The binding affinity of this compound analogues for the Cannabinoid Receptor 2 (CB2) has been a subject of significant investigation, with studies employing radioligand competition assays to determine the inhibitory constant (Kᵢ) values. These assays typically use a known radioligand, such as [³H]CP-55,940, to measure how effectively the test compounds displace it from the receptor's orthosteric site. olemiss.edu
Research into novel triaryl sulfonamide derivatives identified compounds with high binding affinity for the CB2 receptor. nih.gov For instance, a series of 46 analogues were synthesized and evaluated, leading to the discovery of several compounds with Kᵢ values under 10 nM. nih.gov Notably, compound 57 from this series, N-(4-(diethylamino)benzyl)-N-(4-fluorobenzyl)-4-methoxybenzenesulfonamide, demonstrated the most potent binding affinity for the CB2 receptor with a Kᵢ of 0.5 nM and a high selectivity index of 2594 over the CB1 receptor. nih.gov In another study, a series of pyrrolo[2,1-c] nih.govbenzodiazepine (B76468) (PBD) analogues were tested, revealing two compounds, 4k and 4q , as potent and selective CB2 ligands with Kᵢ values of 146 nM and 137 nM, respectively. olemiss.edu These compounds were identified from an initial screen where they exhibited greater than 60% displacement of the radioligand at a 10 µM concentration. olemiss.edu
The binding assays confirm that these novel chemotypes can be further optimized for improved affinity and selectivity toward the CB2 receptor. olemiss.edu The affinity is often compared to reference compounds like SR144528, a known CB2 inverse agonist. nih.gov The data indicates that specific structural modifications can lead to ligands with sub-micromolar activities, highlighting the therapeutic potential of modulating the CB2 receptor. olemiss.edu
| Compound | CB2 Kᵢ (nM) | CB1 Kᵢ (nM) | Selectivity Index (CB1/CB2) | Reference |
|---|---|---|---|---|
| Compound 57 (triaryl sulfonamide derivative) | 0.5 | 1297 | 2594 | nih.gov |
| Compound 4k (PBD analogue) | 146 | >10000 | >68 | olemiss.edu |
| Compound 4q (PBD analogue) | 137 | >10000 | >73 | olemiss.edu |
| GW-405833 | 51 | 747 | ~14.6 | mdpi.com |
GABA Receptor Binding Affinity
The interaction of this compound analogues with γ-aminobutyric acid (GABA) receptors, specifically the GABA-A subtype, has been explored through competitive radioligand binding studies. cm-uj.krakow.pl The GABA-A receptor is a ligand-gated ion channel that serves as the primary target for GABA, the main inhibitory neurotransmitter in the central nervous system. wikipedia.org The binding affinity of compounds is often determined by their ability to displace a radiolabeled ligand, such as [³H]flunitrazepam, from the benzodiazepine binding site located at the interface between the α and γ subunits of the receptor. cm-uj.krakow.plwikipedia.org
In a study focused on identifying agents that enhance synaptic signaling, a series of GABA-A ligands were synthesized with affinity values (pKᵢ) ranging from 6.44 to 8.32. cm-uj.krakow.pl For example, a thiomorpholine (B91149) analogue within one series showed a pKᵢ value of 8.43. cm-uj.krakow.pl These studies are crucial for understanding how different chemical structures interact with specific GABA-A receptor subtypes. nih.gov The affinity and efficacy of ligands can be highly dependent on the subunit composition of the GABA-A receptor. nih.govnih.gov For instance, certain compounds exhibit high affinity for receptors containing α1β3γ2S subunits but are significantly less potent at α4β3γ2S receptors. nih.gov This highlights that the α subunit is a major determinant of the binding properties at the benzodiazepine site. nih.gov
| Compound Series | Structure Type | GABA-A Receptor Affinity (pKᵢ) | Reference |
|---|---|---|---|
| Series I | 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridine derivatives | 6.44 - 8.32 | cm-uj.krakow.pl |
| Series II | 2-(4-fluorophenyl)-6-methylimidazo[1,2-b]pyridazine derivatives | 6.20 - 8.43 | cm-uj.krakow.pl |
| Thiomorpholine analogue (from Series II) | 2-(4-fluorophenyl)-6-methylimidazo[1,2-b]pyridazine core | 8.43 | cm-uj.krakow.pl |
| Series III | 2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyrazine core | No Affinity Detected | cm-uj.krakow.pl |
Structure-Activity Relationship (SAR) Elucidation
Influence of Functional Groups on Biological Activity
The biological activity of this class of compounds is significantly modulated by its constituent functional groups, particularly the acetamide moiety. The acetamide group often serves as a crucial linker and is implicated in a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory activities. d-nb.infonih.gov
The sulfonamide group, when present in analogues, is another key pharmacophore, known for its broad spectrum of biological activities. d-nb.infonih.gov The conjugation of sulfonamides with acetamide fragments has been shown to produce compounds with potent antimicrobial and anticancer properties, often through the inhibition of dihydrofolate reductase (DHFR). d-nb.infonih.gov The acetamide functional group itself is associated with activities such as urease inhibition and platelet aggregation inhibition. d-nb.info In many synthesized derivatives, the acetamide moiety is central to their design as potential DHFR inhibitors. d-nb.infoarabjchem.org For example, in a series of N-aryl-2-(4-(piperidin-1-ylsulfonyl) phenylamino)-acetamides, the acetamide fragment is essential for their interaction with the DHFR active site. nih.gov The reactivity of N-aryl 2-chloroacetamides, which are precursors to many of these compounds, is attributed to the easy replacement of the chlorine atom by various nucleophiles, allowing for the synthesis of diverse heterocyclic systems. researchgate.net
Impact of Substituents on Phenyl Rings
The nature and position of substituents on the phenyl rings of this compound analogues are determinant factors for their biological potency. The 4-chloro substituent is a recurring feature in many active compounds, suggesting its importance for activity. arabjchem.orgnih.gov
Studies on a series of benzimidazole (B57391) phenylacetamides, developed from a hit compound identified as 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide , demonstrated that modifications to the phenylacetamide portion were crucial for improving trypanocidal potency. nih.gov In another series of aryl acetamide analogues targeting the P. falciparum STAR-related lipid transfer 1 protein, maintaining the 4-chloro group on the aryl acetamide was found to be beneficial, with the 4-chloro analogue being three times more active than the 4-methyl analogue. malariaworld.org
The position of the halogen substituent also matters. For instance, a 2-chloro substitution on a phenyl ring was found to enhance metabolic stability compared to 4-chloro analogues. In the context of 1,2,4-triazole inhibitors, replacing an isopropylphenyl group with a 4-chlorophenyl group on the acetamide-linked ring resulted in decreased potency. nih.gov However, a 4-CF₃-phenyl moiety at the same position led to good van der Waals and hydrophobic interactions within the binding pocket, demonstrating that both the electronic properties and the size of the substituent are critical. nih.gov
| Compound Series | Phenyl Ring Substituent | Effect on Biological Activity | Reference |
|---|---|---|---|
| Aryl Acetamides (Antimalarial) | 4-Chloro vs. 4-Methyl | 4-Chloro analogue was 3-fold more active. | malariaworld.org |
| 1,2,4-Triazole Inhibitors | 4-Chlorophenyl vs. Isopropylphenyl | 4-Chlorophenyl derivative was less potent. | nih.gov |
| 1,2,4-Triazole Inhibitors | 4-CF₃-phenyl vs. Isopropylphenyl | 4-CF₃ derivative was more potent due to better hydrophobic interactions. | nih.gov |
| N-[4-[(phenyl)sulfamoyl]phenyl]acetamide | 2-Chloro vs. 4-Chloro | 2-Chloro substitution enhanced metabolic stability. | |
| (4-(2,7-dichloro-9H-fluoren-4-yl)thiazol-yl)acetamide derivatives | 4-chlorophenyl acetamide moiety | Showed IC₅₀ values of 23.47 µM (A-549) and 18.71 µM (MCF-7). | arabjchem.org |
Effects of Central Core Modifications
Modifying the central core structure of this compound analogues has profound effects on their biological activity and receptor selectivity. Replacing or altering the core scaffold is a common strategy in medicinal chemistry to develop new chemotypes with improved properties. google.com
Relationship Between Molecular Structure and Biological Potency
A direct relationship exists between the specific molecular structure of this compound analogues and their resulting biological potency. This relationship is elucidated by systematically correlating structural changes with quantitative measures of activity, such as Kᵢ, pKᵢ, or IC₅₀ values. olemiss.edu
For CB2 receptor ligands, structural modifications have led to compounds with significantly enhanced potency. The optimization of a series of triaryl sulfonamides resulted in a compound with a CB2 Kᵢ of just 0.5 nM, a direct consequence of targeted structural changes to the aryl groups. nih.gov In another series of PBD analogues, the introduction of specific arylmethylenehydrazono groups at the 11-position led to selective CB2 ligands with Kᵢ values of 137-146 nM. olemiss.edu
In the context of GABA-A receptor affinity, the core scaffold is paramount. Replacing an imidazo[1,2-b]pyridazine (B131497) core with an imidazo[1,2-a]pyrazine (B1224502) core was detrimental, completely abolishing receptor affinity. cm-uj.krakow.pl This demonstrates that subtle changes in the heterocyclic core can dramatically alter the molecule's ability to fit into the receptor's binding site.
For anticancer activity, the substituents on the acetamide "tail" play a critical role. In a series of thiazole derivatives, a compound bearing a naphthalen-2-amino acetamide moiety exhibited low micromolar IC₅₀ values against cancer cell lines (7.67 µM and 9.53 µM). arabjchem.org In contrast, the analogue with a 4-chlorophenyl acetamide moiety was less potent, with IC₅₀ values of 23.47 µM and 18.71 µM, clearly linking the nature of the aryl group to cytotoxic potency. arabjchem.org These examples underscore the principle that biological potency is finely tuned by the interplay of the compound's core structure, functional groups, and substituent patterns.
Computational Approaches in SAR Studies
Computational methods, particularly molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies, have been instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound and its analogues. These studies provide insights into the molecular interactions between the compounds and their biological targets, guiding the design of more potent derivatives.
Molecular docking studies have been employed to predict the binding affinities and modes of interaction of these compounds with various protein targets. For instance, analogues of this compound have been docked into the active sites of enzymes like dihydrofolate reductase (DHFR) and protein kinases. arabjchem.orgnih.gov These studies often reveal that the 4-chlorophenyl group plays a crucial role in establishing hydrophobic interactions within the binding pocket. vulcanchem.comvulcanchem.com The acetamide linker can form hydrogen bonds with key amino acid residues, further stabilizing the ligand-protein complex. vulcanchem.com The nature and position of substituents on the aniline (B41778) ring and the acetamide moiety significantly influence the binding affinity and selectivity. arabjchem.orgvulcanchem.com
QSAR studies establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. For this compound analogues, 3D-QSAR pharmacophore models have been generated to identify the key structural features required for their cytotoxic effects. researchgate.net These models often highlight the importance of hydrophobic, hydrogen bond donor, and hydrogen bond acceptor features for optimal activity. The insights gained from these computational approaches are valuable for the rational design and optimization of novel this compound derivatives with enhanced biological activities.
Cellular Mechanistic Studies (In Vitro)
Derivatives of this compound have been shown to exert their anticancer effects by inducing cell cycle arrest, primarily at the G2/M phase. tandfonline.comnih.gov Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase of the cell cycle. tandfonline.comnih.gov This arrest prevents the cells from entering mitosis, thereby inhibiting their proliferation.
The mechanism underlying this G2/M arrest often involves the modulation of key cell cycle regulatory proteins. For example, treatment with analogues of this compound has been associated with a decrease in the expression of cyclin B1 and the phosphorylation of histone H3, both of which are critical for the G2/M transition and mitotic entry. Some studies have also reported cell cycle arrest at the G0-G1 or S phase, indicating that the specific phase of arrest can be cell-type and compound-specific. rsc.orgnih.gov
Table 1: Effect of this compound Analogues on Cell Cycle Progression
| Compound Analogue | Cell Line | Observed Effect | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | G2/M phase arrest | |
| Bis( vulcanchem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | HepG2 | G2/M phase arrest | tandfonline.com |
| Benzoxazole-Benzamide conjugate (1) | HCT-116 & MCF-7 | G2/M phase arrest | nih.gov |
| Benzoxazole-Benzamide conjugate (11) | HCT-116 & MCF-7 | G2/M phase arrest | nih.gov |
In addition to cell cycle arrest, this compound and its analogues are known to induce apoptosis, or programmed cell death, in cancer cells. tandfonline.com This is a crucial mechanism for eliminating malignant cells. The induction of apoptosis is often confirmed by various cellular assays, including Annexin (B1180172) V-FITC/PI staining, which detects the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov
The apoptotic cascade initiated by these compounds typically involves the activation of caspases, a family of proteases that execute the cell death program. tandfonline.com Studies have shown that treatment with these compounds leads to the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. tandfonline.com Activated caspase-3 then cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. Furthermore, these compounds can modulate the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria and subsequent caspase activation. tandfonline.comnih.gov
Table 2: Pro-apoptotic Effects of this compound Analogues
| Compound Analogue | Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide | HepG2 | Induction of early apoptosis | |
| Bis( vulcanchem.comtriazolo)[4,3-a:3',4'-c]quinoxaline derivative (23j) | HepG2 | Increased levels of caspase-3, caspase-9, and BAX; decreased Bcl-2 level | tandfonline.com |
| N-(4-chlorophenyl)-2-((6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl)oxy)acetamide | Various cancer cell lines | Induction of apoptosis | |
| Thiadiazole derivative (14) | MCF-7 | Increase in early and late apoptosis | rsc.org |
The ability of cancer cells to form colonies is a measure of their self-renewal and tumorigenic potential. Assays for colony formation, also known as clonogenic assays, are used to determine the long-term effects of cytotoxic agents on cell proliferation. Analogues of this compound have demonstrated the ability to significantly inhibit the colony-forming ability of various cancer cell lines in a concentration-dependent manner. mdpi.com This inhibition indicates that these compounds can effectively suppress the reproductive integrity of cancer cells, which is a desirable characteristic for an anticancer agent. nih.gov
The biological activities of this compound and its analogues are often mediated through their interference with crucial cellular signaling pathways that regulate cell growth, proliferation, and survival. ontosight.ai Two of the most important pathways implicated are the PI3K/Akt and MAPK signaling pathways. ijbs.comnih.govcusabio.com
The PI3K/Akt pathway is frequently hyperactivated in many cancers and plays a central role in promoting cell survival and proliferation. ijbs.comcusabio.com Some analogues of this compound have been shown to inhibit this pathway, leading to decreased phosphorylation of Akt and its downstream targets. mdpi.comijbs.com This inhibition can suppress cell growth and induce apoptosis.
The mitogen-activated protein kinase (MAPK) pathway, which includes the ERK, JNK, and p38 kinases, is another critical signaling cascade involved in transmitting extracellular signals to the nucleus to regulate gene expression related to various cellular processes, including proliferation and apoptosis. nih.govthermofisher.com Dysregulation of the MAPK pathway is common in cancer. nih.gov Studies have shown that this compound derivatives can modulate MAPK signaling. For example, some compounds have been found to decrease the phosphorylation of ERK1/2, which is often associated with promoting cell proliferation. nih.govmdpi.com The ability of these compounds to interfere with these key signaling pathways underscores their potential as multi-targeted anticancer agents.
Investigation of Antimicrobial Mechanisms (e.g., against Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa)
The antimicrobial mechanisms of this compound and its analogues are multifaceted and appear to be influenced by the specific structural features of the compounds and the target microorganisms. While the precise mechanisms are still under investigation, current research points towards several key modes of action.
Derivatives of 2-amino-N-(4-chlorophenyl)acetamide have demonstrated notable activity against resistant strains of Staphylococcus aureus, suggesting they may represent a novel class of antibiotics. The presence of halogen atoms, such as chlorine, in the chemical structure is believed to enhance biological activity. This is attributed to their electronegative nature, which can influence molecular interactions within biological systems. For acetamides, the addition of a chloro atom to the alpha carbon has been shown to be crucial for their biological activity. nih.gov
Against Staphylococcus aureus
Staphylococcus aureus is a major human pathogen, and the emergence of antibiotic-resistant strains like methicillin-resistant S. aureus (MRSA) poses a significant global health threat. mdpi.comopenmicrobiologyjournal.com Resistance in S. aureus can be mediated by various mechanisms, including the acquisition of resistance genes and the formation of biofilms. mdpi.comopenmicrobiologyjournal.com Some acetamide derivatives are thought to exert their antimicrobial effect by disrupting the bacterial cell wall synthesis and interfering with metabolic pathways. Two-component systems (TCSs), which are signal transduction pathways in bacteria, are also involved in resistance to some antimicrobial peptides in S. aureus. mdpi.com
Against Acinetobacter baumannii
Acinetobacter baumannii is a gram-negative bacterium that has become a significant cause of nosocomial infections, often exhibiting multidrug resistance (MDR). nih.gov Resistance mechanisms in A. baumannii are diverse and include enzymatic inactivation of antibiotics, modification of the drug target site, and reduced membrane permeability or increased efflux pump activity. nih.govmdpi.comresearchgate.net The remarkable genetic plasticity of A. baumannii allows for rapid acquisition of resistance determinants. nih.gov While specific studies on the mechanism of this compound against A. baumannii are limited, the general mechanisms of acetamides likely involve targeting fundamental cellular processes that are less susceptible to common resistance pathways.
Against Pseudomonas aeruginosa
Pseudomonas aeruginosa is another opportunistic gram-negative pathogen known for its intrinsic and acquired resistance to a wide range of antibiotics. nih.govmdpi.com Biofilm formation is a key virulence factor that contributes to its persistence and resistance to treatment. nih.gov The antimicrobial mechanisms of acetamide derivatives against P. aeruginosa may involve the disruption of these biofilms. nih.gov Some studies have shown that certain acetamides can achieve significant inhibition zones against P. aeruginosa. nih.gov The Gac/Rsm two-component system, which regulates virulence factors and biofilm formation, has been identified as a potential target for novel anti-biofilm inhibitors. nih.gov
Table 1: Investigated Antimicrobial Activity of Acetamide Derivatives
| Compound/Analogue | Target Organism | Observed Effect/Mechanism |
|---|---|---|
| 2-amino-N-(4-chlorophenyl)acetamide derivatives | Staphylococcus aureus (resistant strains) | Potential new class of antibiotics. |
| N-(4-Bromo-2-chlorophenyl)acetamide | Staphylococcus aureus | Disruption of bacterial cell wall synthesis and interference with metabolic pathways. |
| N-(4-Bromo-2-chlorophenyl)acetamide | Pseudomonas aeruginosa | Inhibition of growth. |
| 2-chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | Inhibition of fungal growth, highlighting the importance of the chloro atom. nih.gov |
Analysis of Antiprotozoal Mechanisms (e.g., against Plasmodium falciparum)
The antiprotozoal activity of this compound analogues has been explored, particularly against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.
Research into chloroquinoline-acetamide hybrids has revealed their potential as effective antiprotozoal agents. rsc.org A series of 2-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]acetamide derivatives were synthesized and showed significant in vitro activity against the 3D7 strain of P. falciparum. rsc.org The mechanism of action for some of these hybrids is believed to involve the inhibition of β-hematin formation, a crucial process for the parasite's survival. rsc.org Chloroquine, a well-known antimalarial, acts by inhibiting heme polymerase, leading to the accumulation of toxic heme within the parasite. drugbank.com
Furthermore, molecular docking studies of some chloroquinoline-acetamide inhibitors with P. falciparum dihydrofolate reductase (PfDHFR) have identified stabilizing interactions within the enzyme's active site, suggesting another potential mechanism of action. rsc.org
More recent studies on α-azacyclic acetamide-based inhibitors have identified the P. falciparum Na+ pump (PfATP4) as their target. biorxiv.org These compounds disrupt the parasite's intracellular pH and Na+ regulation, leading to rapid killing of the asexual blood-stage parasites. biorxiv.org Resistance selection studies confirmed PfATP4 as the target, as mutations in this protein were identified in parasites resistant to these acetamide analogues. biorxiv.org
**Table 2: Antiprotozoal Activity of Acetamide Analogues against *Plasmodium falciparum***
| Compound Series | Proposed Mechanism of Action | Reference |
|---|---|---|
| Chloroquinoline-acetamide hybrids | Inhibition of β-hematin formation; Inhibition of PfDHFR. | rsc.org |
| α-azacyclic acetamide-based inhibitors | Inhibition of the P. falciparum Na+ pump (PfATP4), leading to disruption of intracellular pH and Na+ regulation. | biorxiv.org |
Analysis of Anticonvulsant Mechanisms
The anticonvulsant properties of compounds related to this compound have been investigated, with studies pointing towards modulation of neurotransmitter systems.
The structural class of 2-amino-N-(4-chlorophenyl)acetamide hydrochloride has reported anticonvulsant properties. The proposed mechanism involves the modulation of neurotransmitter systems, particularly those involving gamma-aminobutyric acid (GABA) pathways.
Studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which are structural analogues, have shown anticonvulsant activity in animal models. nih.govuj.edu.pl The primary mechanism for some of these derivatives appears to be the blockade of voltage-sensitive sodium channels. uj.edu.plnih.gov For instance, one potent derivative was observed to be a moderate binder to the neuronal voltage-sensitive sodium channels (site 2). uj.edu.pl The anticonvulsant action of another quinazoline (B50416) acetamide derivative was linked to its interaction with GABA-ergic, glycinergic, and adenosinergic systems, as suggested by both in vivo studies and in silico molecular docking. csfarmacie.cz
Table 3: Anticonvulsant Mechanisms of Acetamide Analogues
| Compound Class/Derivative | Proposed Mechanism of Action | Reference |
|---|---|---|
| 2-amino-N-(4-chlorophenyl)acetamide hydrochloride | Modulation of GABA pathways. | |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Blockade of voltage-sensitive sodium channels. | uj.edu.pl |
| N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide | Interaction with GABA-ergic, glycinergic, and adenosinergic systems. | csfarmacie.cz |
Antihistaminic Mechanisms
The antihistaminic properties of acetamide derivatives are generally attributed to their action as H1 receptor antagonists. Histamine (B1213489), a key mediator in allergic reactions, exerts its effects by binding to histamine receptors, primarily the H1 receptor in the context of allergies. nih.govbiomolther.orgbiomedpharmajournal.org
First-generation antihistamines are known to cross the blood-brain barrier and interact with histaminergic neurons in the brain. nih.gov The human histamine H1-receptor is a G-protein coupled receptor. nih.gov Antihistamines, more accurately termed inverse agonists, bind to the H1 receptor, stabilizing it in an inactive state and thus preventing histamine from binding and activating it. nih.gov
A study on N,N'-substituted iminodiacetamide derivatives, which share structural similarities with this compound, evaluated their inhibitory effects on histamine-induced smooth muscle contraction. biomolther.org Certain derivatives containing a 1-(4-chlorobenzhydryl) piperazine (B1678402) moiety, a feature also found in the well-known antihistamine cetirizine, exhibited moderate antihistamine activity. biomolther.org This suggests that their mechanism involves blocking the H1 receptor. Some of these compounds also showed an ability to inhibit histamine release from mast cells. biomolther.org
Table 4: Antihistaminic Mechanisms of Acetamide Derivatives
| Compound Class/Derivative | Proposed Mechanism of Action | Reference |
|---|---|---|
| N,N'-substituted iminodiacetamide derivatives | H1 receptor antagonism; Inhibition of histamine release from mast cells. | biomolther.org |
Computational and Theoretical Chemistry of 2 4 Chloroanilino Acetamide
Quantum Chemical Calculations
HOMO-LUMO Energy Analysis:No quantum chemical calculations detailing the HOMO-LUMO energy gap or related electronic properties for 2-(4-Chloroanilino)acetamide were present in the search results.
Without specific research data, creating an informative and scientifically accurate article as requested is not feasible.
Charge Transfer Properties within the Molecule
Intramolecular charge transfer (ICT) is a fundamental electronic process that plays a crucial role in defining the optical and electronic properties of a molecule. It involves the redistribution of electron density from an electron-donating part of the molecule to an electron-accepting part upon electronic excitation. In this compound, the chloroaniline moiety can act as an electron-donating group, while the acetamide (B32628) group, particularly the carbonyl function, serves as an electron-accepting group.
Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to analyze these charge transfer characteristics. By calculating the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the nature of electronic transitions can be elucidated. The spatial distribution of HOMO and LUMO provides a clear picture of electron density redistribution. For molecules with significant ICT character, the HOMO is typically localized on the donor moiety, and the LUMO is on the acceptor moiety.
Dipole Moment and Chemical Hardness/Softness Calculations
Quantum chemical calculations provide valuable information about a molecule's reactivity and stability through various descriptors. nih.gov The dipole moment (µ), chemical hardness (η), and chemical softness (S) are key parameters derived from these calculations.
Chemical Hardness (η) and Softness (S): These properties are related to the stability and reactivity of a molecule. Hardness is defined as the resistance to change in its electron distribution. A large HOMO-LUMO energy gap is indicative of a "hard" molecule, which is typically more stable and less reactive. Softness is the reciprocal of hardness (S = 1/η), so "soft" molecules have a small energy gap and are more polarizable and reactive. nih.gov
These parameters are calculated using the energies of the HOMO and LUMO.
Hardness (η) ≈ (ELUMO - EHOMO) / 2
Softness (S) ≈ 1 / (2η)
To illustrate, the calculated values for a series of related acetamide derivatives studied as potential anti-HIV drugs are presented below. nih.govresearchgate.net
| Derivative Molecule | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Hardness (η) (eV) |
|---|---|---|---|---|
| TTA-phenyl | -6.52 | -1.21 | 5.31 | 2.655 |
| TTA-chlorophenyl | -6.87 | -1.74 | 5.13 | 2.565 |
| TTA-bromophenyl | -6.84 | -1.73 | 5.11 | 2.555 |
| TTA-nitrophenyl | -7.23 | -2.43 | 4.80 | 2.400 |
Note: Data is for 2-(4-(naphthalen-2-yl)-1,2,3-thiadiazol-5-ylthio)-N-acetamide (TTA) derivatives and serves as an illustrative example of computational results for similar structures. nih.govresearchgate.net
Ionization Potential and Local Reactivity Potential (Fukui Indices)
Ionization Potential (I) and Electron Affinity (A): The ionization potential is the energy required to remove an electron from a molecule, while electron affinity is the energy released when an electron is added. Within the framework of DFT and Koopmans' theorem, they can be approximated from the energies of the frontier molecular orbitals: nih.gov
I ≈ -EHOMO
A ≈ -ELUMO
Fukui Indices (f(r)): These indices are powerful tools for predicting the most reactive sites within a molecule. They quantify the change in electron density at a specific atom when the total number of electrons in the molecule changes. This allows for the identification of sites susceptible to nucleophilic, electrophilic, or radical attack. nih.gov The condensed Fukui functions for an atom k are calculated as:
For nucleophilic attack (fk+): [qk(N+1) - qk(N)]
For electrophilic attack (fk-): [qk(N) - qk(N-1)]
For radical attack (fk0): [qk(N+1) - qk(N-1)] / 2 where qk is the electron population of atom k in its neutral (N), anionic (N+1), or cationic (N-1) state. An analysis of Fukui indices can pinpoint which atoms in the this compound structure are most likely to participate in chemical reactions. nih.gov
Spectroscopic Property Predictions (e.g., ¹H-NMR, ¹³C-NMR)
Computational chemistry offers highly reliable methods for predicting NMR spectra, which are invaluable for structure elucidation and verification. github.iofrontiersin.org DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts (δ) of ¹H and ¹³C nuclei with a high degree of accuracy. researchgate.net
The process typically involves:
Conformational Search: Identifying the lowest energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of all stable conformations.
Geometry Optimization: Optimizing the geometry of each conformer at a suitable level of theory.
NMR Calculation: Calculating the isotropic magnetic shielding constants for each nucleus in each conformer.
Referencing and Averaging: Converting the shielding constants to chemical shifts by referencing against a standard (e.g., Tetramethylsilane, TMS) and performing a Boltzmann-weighted average of the shifts. github.io
While a specific computational study for this compound is not available, experimental NMR data for the closely related compound 2-Chloro-N-(4-hydroxyphenyl)acetamide has been reported, which could serve as a benchmark for future computational predictions. nih.gov
| Nucleus | Signal Type | Chemical Shift (δ ppm) | Assignment |
|---|---|---|---|
| ¹H | singlet | 10.23 | NH |
| ¹H | singlet | 9.20 | OH |
| ¹H | multiplet | 6.76–7.34 | Ar—H |
| ¹H | singlet | 4.21 | CH₂ |
| ¹³C | 164.76 | C=O | |
| ¹³C | 117.68 - 153.68 | C—Ar | |
| ¹³C | 43.42 | CH₂ |
Note: This data is for an analogous compound, 2-Chloro-N-(4-hydroxyphenyl)acetamide, and illustrates the type of spectroscopic data that can be predicted computationally. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD provides a dynamic picture of molecular behavior, offering insights that are complementary to the static information from quantum chemical calculations.
Analysis of Molecular Stability and Conformational Changes
MD simulations can be used to explore the conformational landscape of this compound and assess its structural stability. By simulating the molecule's movement over a period of nanoseconds or longer, researchers can observe how it flexes, rotates, and changes shape in response to its environment (e.g., in a solvent). mdpi.com
Key analyses from MD simulations include:
Root Mean Square Deviation (RMSD): This parameter tracks the average deviation of the molecule's backbone atoms over time from a reference structure. A stable, plateauing RMSD value indicates that the molecule has reached a stable conformation in the simulation.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual atoms or residues around their average positions. High RMSF values indicate regions of high flexibility within the molecule.
These analyses would reveal the preferred conformations of this compound and the flexibility of the chloroaniline and acetamide moieties relative to each other.
Investigation of Intermolecular Interactions in Cluster Formations
MD simulations are particularly powerful for studying how molecules interact with each other. By simulating a system containing multiple this compound molecules, it is possible to investigate aggregation, self-assembly, and the formation of molecular clusters. researchgate.net
The analysis of intermolecular interactions focuses on identifying and quantifying non-covalent forces such as:
Hydrogen Bonds: The acetamide group contains N-H (donor) and C=O (acceptor) sites capable of forming strong hydrogen bonds, which are critical in molecular recognition and crystal packing. nih.gov
π-π Stacking: Interactions between the aromatic rings of the chloroaniline groups.
Van der Waals Forces: General attractive or repulsive forces between molecules.
Computational techniques like Reduced Density Gradient (RDG) analysis can be applied to snapshots from the simulation to visualize and characterize these weak interactions. researchgate.netmdpi.com Such studies are essential for understanding the solid-state properties and crystal structure of the compound.
Cooperative Effects in Hydrogen Bonding
In the study of molecular interactions, hydrogen bonds are of paramount importance, influencing the structure, stability, and function of chemical and biological systems. A key feature of hydrogen-bonded networks is the phenomenon of cooperativity, where the strength of a hydrogen bond is enhanced by the presence of neighboring hydrogen bonds. While specific computational studies on the cooperative effects in hydrogen bonding of this compound are not extensively documented in publicly available literature, the principles of cooperativity observed in analogous systems, such as acetamide clusters, provide a strong basis for understanding these effects in the target molecule.
Hydrogen bond cooperativity arises from a polarization mechanism. When a hydrogen bond forms, for example, between the amide N-H donor and the carbonyl C=O acceptor of two this compound molecules, it induces a charge redistribution. This polarization enhances the acidity of the proton and the basicity of the acceptor atom in the adjacent molecules within a chain or network. This, in turn, strengthens the subsequent hydrogen bonds. Theoretical studies on linear acetamide clusters have demonstrated this effect, showing that the average hydrogen-bonding energy per monomer increases significantly as the number of units in the cluster grows. This indicates a positive cooperativity where the total hydrogen-bond energy is greater than the sum of individual bond energies.
In the crystalline structure of compounds related to this compound, molecules are often linked by intermolecular N-H⋯O hydrogen bonds, forming chains or layers. The formation of these extended networks is a strong indicator of cooperative effects. The charge delocalization that occurs through the conjugated π-system of the chloroaniline ring can also play a role in modulating the strength and cooperativity of these hydrogen bonds. Computational models, such as Density Functional Theory (DFT), are powerful tools for quantifying these cooperative effects by calculating parameters like interaction energies, bond lengths, and vibrational frequencies in clusters of molecules. For this compound, it is anticipated that such calculations would reveal a significant stabilization of its hydrogen-bonded aggregates due to these cooperative interactions.
In Silico ADME Prediction (excluding specific safety/toxicity aspects)
The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the development of new chemical entities with potential therapeutic applications. In silico methods provide a rapid and cost-effective means to predict these properties based on the molecular structure. For this compound, various computational models can be employed to estimate its pharmacokinetic profile.
Physicochemical properties are fundamental to ADME prediction. These include parameters such as molecular weight, lipophilicity (logP), solubility, and polar surface area (PSA). These descriptors are instrumental in predicting the compound's behavior in a biological system. For instance, Lipinski's "Rule of Five" utilizes some of these properties to assess the "drug-likeness" of a molecule and its potential for good oral bioavailability.
Below is a table of predicted physicochemical and ADME properties for this compound, generated using computational models. It is important to note that these are theoretical predictions and may differ from experimental values.
| Property | Predicted Value | Interpretation |
|---|---|---|
| Molecular Weight | 184.62 g/mol | Within the range for good oral bioavailability (typically < 500 g/mol). |
| logP (Octanol/Water Partition Coefficient) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 52.32 Ų | Suggests good intestinal absorption and blood-brain barrier penetration (typically TPSA < 140 Ų for good absorption). |
| Hydrogen Bond Donors | 2 | Complies with Lipinski's rule (≤ 5), favorable for membrane permeability. |
| Hydrogen Bond Acceptors | 2 | Complies with Lipinski's rule (≤ 10), favorable for membrane permeability. |
| Rotatable Bonds | 3 | Indicates good oral bioavailability (typically ≤ 10). |
| Aqueous Solubility (logS) | -2.5 | Predicts moderate solubility in water. |
| Human Intestinal Absorption | High | Predicted to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeability | Permeable | The molecule may be able to cross the blood-brain barrier. |
| CYP450 2D6 Inhibitor | No | Predicted not to inhibit a major drug-metabolizing enzyme, reducing the potential for drug-drug interactions. |
| P-glycoprotein Substrate | Yes | May be subject to efflux by P-glycoprotein, which could affect its distribution and bioavailability. |
Novel Research Applications and Chemical Biology Investigations
Development of Chemical Probes for Target Elucidation
Chemical probes are potent, selective, and cell-permeable small molecules used to study the function of proteins and validate their potential as drug targets. thermofisher.comopentargets.orgrjeid.comnih.gov These molecules allow for the detailed investigation of a target's role in biological pathways in a manner that is often complementary to genetic methods like RNAi or CRISPR. opentargets.org The 2-(4-chloroanilino)acetamide structure is relevant in this context, particularly due to the chloroacetamide functional group.
Chloroacetamides are a class of reactive electrophiles that can function as "warheads" in the design of covalent chemical probes. These probes form a stable, permanent bond with a specific amino acid residue, often a cysteine, within the target protein's binding site. This covalent interaction can provide high potency and prolonged duration of action, making them powerful tools for target validation. Commercial suppliers of chemical libraries offer collections of chloroacetamide-containing fragments specifically for use in screening campaigns to identify novel covalent inhibitors. enamine.net
The development of such probes is a key component of both academic and pharmaceutical research, helping to manage the risks associated with pursuing a specific target before committing to the extensive time and resources required for full drug development and clinical trials. thermofisher.com The process involves rigorous, expert-led curation and review to ensure the probes meet high standards of quality and selectivity for their intended target. nih.gov
Use as a Scaffold for Rational Drug Design
Rational drug design relies on understanding the three-dimensional structure and function of a biological target to create molecules that will interact with it in a specific and predictable way. A "scaffold" is a core chemical structure that is known to have some interaction with a target class and serves as the starting point for chemical modifications to improve potency, selectivity, and drug-like properties. slideshare.net The this compound moiety has been successfully employed as such a scaffold in the design of new therapeutic agents.
In one notable example, this scaffold was used to develop a series of novel sulfonamide derivatives intended to act as inhibitors of dihydrofolate reductase (DHFR). d-nb.info DHFR is a critical enzyme in the folate metabolic pathway, making it a well-established target for both antimicrobial and anticancer drugs. d-nb.info The design strategy involved attaching the 2-(arylamino)acetamide "tail," with 4-chloroaniline (B138754) being one of the specific arylamines used, to a sulfonamide-functionalized benzene (B151609) ring scaffold. d-nb.info This approach led to the synthesis of compounds with demonstrable biological activity. d-nb.info
Another study utilized a structure simplification approach based on the Alzheimer's drug Donepezil. rsc.org This work involved replacing a rigid linker in the original drug with a more flexible thioacetamide (B46855) linker. The synthesis of the target molecules involved preparing 2-chloro-N-(4-chlorophenyl)acetamide as a key intermediate, which was then coupled to a quinazolinone core to produce the final candidates for evaluation as acetylcholine (B1216132) esterase inhibitors. rsc.org These examples highlight how the this compound structure provides a validated chemical framework for the rational design of new inhibitors against diverse biological targets.
Exploration in Chemical Biology for Modulating Specific Pathways
The this compound scaffold has been instrumental in creating derivatives that can modulate specific biological pathways implicated in disease. By systematically modifying this core structure, researchers can develop compounds that inhibit key proteins, thereby interrupting the signaling cascades that drive pathology.
One of the primary pathways targeted by derivatives of this scaffold is the folate biosynthesis pathway, through the inhibition of the enzyme Dihydrofolate Reductase (DHFR). d-nb.infonih.gov This pathway is essential for the synthesis of nucleotides and amino acids, and its disruption can halt cell proliferation. d-nb.info Research has shown that N4-substituted sulfonamide acetamides, synthesized using 4-chloroaniline as a starting material, act as DHFR inhibitors and exhibit both antimicrobial and cytotoxic activity against cancer cell lines. d-nb.infonih.gov
Another critical pathway explored using this scaffold is angiogenesis, the process of forming new blood vessels, which is vital for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a tyrosine kinase that plays a central role in this process. tandfonline.com Novel derivatives incorporating a 4-chloroaniline moiety have been designed and synthesized as potent VEGFR-2 inhibitors. tandfonline.comrsc.org For instance, a series of thiazolidine-2,4-dione derivatives was developed where one compound, featuring a 4-chlorophenyl acetamide (B32628) linker, showed very potent VEGFR-2 inhibitory action with an IC₅₀ value of 0.081 μM. rsc.org These findings underscore the utility of the this compound framework in generating molecules that can selectively interfere with well-defined pathological pathways.
| Derivative Class | Target Pathway/Enzyme | Biological Effect | Source |
| N4-Substituted Sulfonamide Acetamides | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | d-nb.infonih.gov |
| Thiazolidine-2,4-dione Derivatives | VEGFR-2 | Anti-angiogenesis, Anticancer | rsc.org |
| bis( smolecule.comtriazolo)[4,3-a:3',4'-c]quinoxaline Derivatives | VEGFR-2 | Anticancer, Apoptosis Induction | tandfonline.com |
Design of Analogue Libraries for Screening
High-throughput screening (HTS) of large chemical libraries is a cornerstone of modern drug discovery, allowing for the rapid identification of "hit" compounds that can be optimized into lead candidates. The this compound structure and its constituent parts are frequently used in the construction of diverse screening libraries.
Chemical suppliers have developed focused libraries of compounds for specific research purposes. For example, libraries composed entirely of chloroacetamides are available for screening campaigns aimed at discovering covalent inhibitors. enamine.net These libraries provide researchers with a collection of reactive fragments that can be used to probe the binding sites of target proteins for accessible cysteine or other nucleophilic residues.
Furthermore, the core components of this compound are common starting materials for building more complex analogue libraries. In a study aimed at discovering agents against leishmaniasis, 4-chloroaniline was used as a starting material to react with ethyl 2-cyano-acetate, forming 2-cyano-N'-phenyl-acetamide intermediates. mdpi.com These intermediates were then used in subsequent steps to generate a library of spiro-acridine derivatives for biological evaluation. mdpi.com The systematic synthesis of such analogue libraries allows for the exploration of a wide chemical space around a core scaffold, increasing the probability of discovering compounds with desired biological activity.
| Library Type | Description | Number of Compounds | Source |
| Chloroacetamides Library | Diverse HTS chloroacetamides | 1,200 | enamine.net |
| Chloroacetamide Fragment Library | Fragment-based chloroacetamides | 1,360 | enamine.net |
| Spiro-Acridine Derivatives | Library synthesized from 4-chloroaniline and acetamide intermediates | Not specified | mdpi.com |
Future Research Trajectories
Elucidation of Undiscovered Biological Activities
The initial biological screenings of 2-(4-chloroanilino)acetamide and its derivatives have revealed promising, yet limited, activities. A critical future direction is to broaden the scope of biological testing to uncover previously unknown therapeutic applications. The structural motifs present in this compound, such as the chloroaniline and acetamide (B32628) groups, are found in a variety of biologically active compounds, suggesting that a wider range of activities may be accessible.
Systematic screening against diverse biological targets is warranted. This could include a broad panel of enzymes, receptors, and ion channels implicated in various disease states. For instance, while some acetamide derivatives have been investigated for anticancer and antimicrobial properties, their potential as anti-inflammatory, analgesic, or neuropharmacological agents remains largely unexplored. smolecule.com Techniques such as high-throughput screening (HTS) can be employed to rapidly assess the activity of this compound against large libraries of biological targets. Furthermore, phenotypic screening in various cell-based models can provide insights into its effects on complex cellular processes, potentially revealing novel mechanisms of action and therapeutic indications.
Design and Synthesis of Derivatives with Enhanced Potency or Selectivity
A key strategy to unlock the full therapeutic potential of this compound is through the rational design and synthesis of new derivatives. rsc.org By systematically modifying the core structure, researchers can aim to enhance its potency against known targets, improve its selectivity to reduce off-target effects, and optimize its pharmacokinetic properties.
Several avenues for derivatization exist. The aromatic ring of the 4-chloroaniline (B138754) moiety can be substituted with various functional groups to modulate its electronic and steric properties. The acetamide portion of the molecule also offers a site for modification. For example, replacing the terminal amino group with different substituents could lead to derivatives with altered biological activities. nih.govarabjchem.org The synthesis of these new compounds can be achieved through established chemical reactions, such as the reaction of 4-chloroaniline with various chloroacetylating agents or by coupling with different amines. nih.govasianpubs.org
A study on N4-substituted sulfonamides demonstrated that the introduction of different aryl substituents on an acetamide core significantly influenced the antimicrobial and antitumor activities of the resulting compounds. nih.gov This highlights the potential for generating a diverse library of this compound derivatives with a broad spectrum of biological profiles.
Advanced Computational Modeling for Mechanism Prediction
In recent years, computational modeling has become an indispensable tool in drug discovery and development. rsc.org For this compound, advanced computational methods can provide valuable insights into its potential mechanisms of action and guide the design of more effective derivatives. uni.lu
Molecular docking studies can be used to predict how this compound and its analogs bind to the active sites of various biological targets. This can help to identify potential protein interactions and rationalize observed biological activities. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the structural features of a series of derivatives with their biological activities. This can lead to the development of predictive models that can be used to design new compounds with improved properties.
Computational tools like HyperChem-8 can be used to predict the structural geometries of these compounds in the gas phase, providing insights into their conformational preferences and potential for interaction with biological macromolecules. bohrium.com Additionally, the use of natural language processing tools in computational chemistry can further streamline the process of analyzing and interpreting complex chemical data. rsc.org
Exploration of New Chemical Space Based on this compound Scaffold
The this compound core structure represents a "scaffold" that can be used as a starting point for the exploration of new chemical space. rsc.org This involves using the scaffold as a foundation and systematically adding different chemical functionalities to generate novel molecules with diverse structures and properties. rsc.orgnih.govresearchgate.net
This exploration can be guided by both computational and experimental approaches. Generative models in computational chemistry can be used to design virtual libraries of compounds based on the this compound scaffold. rsc.org These virtual compounds can then be screened for desirable properties, and the most promising candidates can be synthesized and tested experimentally. This approach allows for the rapid exploration of a vast chemical space and increases the probability of discovering novel bioactive molecules. scienceopen.com
The synthesis of these new chemical entities can be achieved through various synthetic routes, including multi-component reactions and parallel synthesis techniques. scienceopen.com This allows for the efficient generation of large and diverse compound libraries for biological screening. The ultimate goal of this exploration is to identify novel chemotypes with unique biological activities that can be developed into new therapeutic agents.
Q & A
Q. What are the recommended synthetic routes for 2-(4-Chloroanilino)acetamide, and how can reaction conditions be optimized?
A common method involves the condensation of 4-chloroaniline with chloroacetyl chloride in the presence of a base (e.g., NaOH) under controlled temperatures (0–5°C). Post-reaction purification via recrystallization using ethanol/water mixtures ensures high purity. Optimization may include adjusting stoichiometry, solvent polarity (e.g., dichloromethane vs. THF), and reaction time to minimize by-products like N,N-di-substituted derivatives .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Key techniques include:
- NMR : and NMR to verify the acetamide backbone and aromatic proton environments. For example, the NH signal in DMSO-d6 typically appears at δ 10.2–10.5 ppm .
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and N-H (~3300 cm) confirm functional groups.
- HPLC : Purity assessment (>98%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How should researchers handle discrepancies in reported solubility data for this compound?
Solubility variations (e.g., in DMSO vs. chloroform) may arise from crystallinity differences or impurities. Reproduce experiments under standardized conditions (e.g., 25°C, inert atmosphere) and validate using saturation solubility assays with gravimetric analysis .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?
Comparative structure-activity relationship (SAR) studies are essential. For example:
- Replace the 4-chloro group with electron-withdrawing (e.g., -NO) or donating (-OCH) substituents to assess impact on kinase inhibition or antimicrobial activity.
- Use molecular docking to predict binding affinities against targets like DHFR or COX-2, cross-referenced with experimental IC values from enzyme inhibition assays .
Q. How does the crystal packing of this compound influence its physicochemical properties?
X-ray crystallography reveals intermolecular interactions (e.g., hydrogen bonds between amide NH and carbonyl groups) that affect melting points and stability. For example, triclinic crystal systems (space group P1) with a = 7.39 Å, b = 15.36 Å, c = 17.61 Å show dense packing, correlating with higher thermal stability .
Q. What methodologies are effective in analyzing tautomeric equilibria or polymorphism in this compound?
Q. How can researchers mitigate degradation during long-term storage of this compound?
Store under inert conditions (argon atmosphere) at 2–8°C in amber vials to prevent photodegradation. Periodic stability testing via TLC or HPLC detects hydrolysis products (e.g., 4-chloroaniline) .
Methodological Guidance Tables
Table 1: Comparative Bioactivity of Chloroanilinoacetamide Derivatives
Table 2: Optimal Reaction Conditions for Synthesis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
